(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol

Description

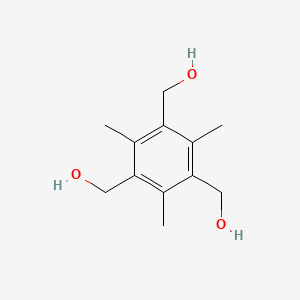

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol is a symmetric aromatic compound featuring a central mesitylene (1,3,5-trimethylbenzene) core substituted with three hydroxymethyl (–CH₂OH) groups at the 2, 4, and 6 positions. This trifunctional alcohol exhibits a planar C₃-symmetric geometry, making it a versatile building block in supramolecular chemistry, metal-organic frameworks (MOFs), and organic cage synthesis. Its hydroxyl groups enable hydrogen bonding, facilitating self-assembly into ordered architectures, while the methyl substituents enhance steric stability and solubility in non-polar solvents .

Properties

IUPAC Name |

[3,5-bis(hydroxymethyl)-2,4,6-trimethylphenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h13-15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPWWYFQBDXLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CO)C)CO)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with formaldehyde under acidic or basic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the methyl groups to form hydroxymethyl groups.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often employing catalysts to enhance the reaction rate and yield. The process involves careful control of temperature and pH to ensure the selective formation of the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of trimethylbenzene-1,3,5-tricarboxylic acid.

Reduction: Formation of trimethylbenzene.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable aromatic core, while the methyl groups enhance its hydrophobic properties.

Comparison with Similar Compounds

(2,4,6-Tribromobenzene-1,3,5-triyl)trimethanol

- Structure : Bromine replaces methyl groups on the central benzene ring.

- Molecular Weight : 404.88 g/mol (vs. 240.27 g/mol for the target compound) .

- Key Differences :

- Bromine’s electronegativity increases polarity, reducing solubility in organic solvents.

- Higher molecular weight and steric bulk hinder dense packing in crystalline frameworks.

- Applications : Primarily studied for halogen bonding in crystal engineering, unlike the hydrogen-bond-driven assemblies of the methyl analog .

4,4',4''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tripyridine

- Structure : Ethynylpyridine arms replace hydroxymethyl groups.

- Self-Assembly : Forms concentration-dependent supramolecular patterns (dense vs. porous) via π-π stacking and hydrogen bonding .

- Applications : Used in surface adsorption studies, contrasting with the target compound’s role in bulk material synthesis .

Functional Group Variants

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine (TMBTMA)

3,3',3''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)tris(1,2-dimethylimidazolium)

- Structure : Imidazolium cations replace hydroxyl groups.

- Applications : Acts as a catalyst in xanthene synthesis, leveraging ionic liquid properties for enhanced reaction rates in DMSO .

Application-Oriented Derivatives

4,4',4''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(2,6-di-tert-butylphenol)

- Structure: Bulky tert-butylphenol substituents replace hydroxymethyl groups.

- Applications: Functions as an antioxidant plastic additive due to radical-scavenging phenolic groups .

6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(2-naphthoyloxy) (TTNA)

- Structure : Naphthoyloxy groups enhance π-conjugation.

- Applications: Used in luminescent MOFs for sensing nitroaromatics like 2,4,6-trinitrophenol (TNP) .

4,4',4''-((2,4,6-Trimethylbenzene-1,3,5-Triyl)Tris(Ethyne-2,1-Diyl))Tribenzoic Acid

- Structure: Ethynylbenzoic acid arms enable coordination with metal nodes.

- Applications: Serves as a carboxylate linker in MOFs, contrasting with the triol’s non-coordinating hydroxyl groups .

Comparative Data Table

Research Findings and Trends

- Supramolecular Behavior : The triol forms hydrogen-bonded networks, while brominated analogs prioritize halogen bonding .

- MOF Versatility : Carboxylate derivatives (e.g., ) outperform triols in metal coordination but lack hydrogen-bonding versatility.

- Catalytic Efficiency : Imidazolium derivatives achieve >90% yields in xanthene synthesis under mild conditions .

- Thermal Stability: Bulky tert-butylphenol derivatives exhibit superior thermal stability in plastics compared to smaller substituents .

Biological Activity

(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol is an organic compound with the molecular formula . It features a benzene ring substituted with three methyl groups and three hydroxymethyl groups located at the 1, 3, and 5 positions. This unique structure allows for diverse biological activities and applications in various fields including chemistry, biology, and medicine.

The synthesis of this compound typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with formaldehyde under acidic or basic conditions. The reaction mechanism primarily follows electrophilic aromatic substitution pathways. The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions which are crucial for its further applications in scientific research.

Biological Activity

The biological activity of this compound is primarily attributed to its molecular interactions within biological systems. The hydroxymethyl groups enable hydrogen bonding capabilities which enhance its reactivity and potential therapeutic properties.

The mechanism of action involves interaction with multiple molecular targets and pathways. The hydrophobic nature imparted by the methyl groups combined with the hydrophilic hydroxymethyl groups creates a balance that facilitates various biochemical interactions.

Research Findings

Recent studies have highlighted the potential biological effects of this compound:

- Neurotoxicity : Inhalation studies suggest that trimethylbenzenes can affect neurobehavioral functions. For instance, exposure to certain concentrations has been linked to latency in visual discrimination tests in animal models .

- Toxicological Assessments : Subchronic inhalation studies have demonstrated critical effects such as respiratory tract irritation and neurotoxicity at varying exposure levels .

Case Studies

- Neurobehavioral Effects : A study involving children exposed to trimethylbenzenes indicated significant neurobehavioral impacts. The research utilized personal samplers to measure indoor and outdoor concentrations of various trimethylbenzene isomers .

- Toxicity Studies : Comprehensive assessments conducted by the EPA highlighted the adverse health effects associated with inhalation exposure to trimethylbenzenes. These studies provided insights into exposure-response relationships and identified critical dose values for systemic effects .

Comparative Analysis

| Compound | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | Structure | Potential neurotoxic effects; interaction with biochemical pathways | Neurobehavioral latency observed in children; respiratory irritant |

| (2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)triphosphonic acid | Structure | Different reactivity due to phosphonic acid groups | Unique applications in specialty chemicals |

| (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine | Structure | Similar structure but different biological implications | Explored for potential therapeutic uses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.